2-({[2-(4-Hexanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione
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Overview
Description
2-({[2-(4-Hexanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione is a complex organic compound with a unique structure that combines a piperazine ring, a cyclohexane ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-Hexanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the reaction of hexanoyl chloride with piperazine under basic conditions.
Attachment of the Ethyl Group: The piperazine derivative is then reacted with ethylamine to introduce the ethyl group.
Cyclohexane Ring Formation: The cyclohexane ring is introduced through a cyclization reaction involving a suitable precursor.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(4-Hexanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-({[2-(4-Hexanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({[2-(4-Hexanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-({[2-(4-Butanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione
- 2-({[2-(4-Octanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione
Uniqueness
2-({[2-(4-Hexanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H35N3O3 |
---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
2-[2-(4-hexanoylpiperazin-1-yl)ethyliminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C25H35N3O3/c1-2-3-5-10-25(31)28-15-13-27(14-16-28)12-11-26-19-22-23(29)17-21(18-24(22)30)20-8-6-4-7-9-20/h4,6-9,19,21,29H,2-3,5,10-18H2,1H3 |
InChI Key |
ZHNLWNXHSUIZMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1CCN(CC1)CCN=CC2=C(CC(CC2=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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